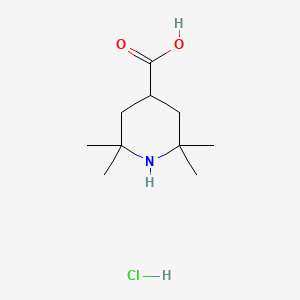

2,2,6,6-四甲基哌啶-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is a chemical compound that is useful in organic synthesis . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used in the oxidation of primary and secondary alcohols to produce hydroxylamines in the presence of oxone as an oxidant .

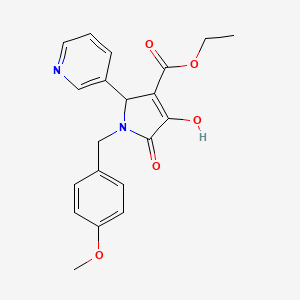

Molecular Structure Analysis

The molecular formula of “2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is C10H20ClNO2 . The molecular weight of this compound is 221.73 .

Chemical Reactions Analysis

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” can participate in various chemical reactions. For example, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to produce hydroxylamines via oxidation in the presence of oxone as an oxidant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” include a refractive index of n20/D 1.445 (lit.), a boiling point of 152 °C (lit.), and a density of 0.837 g/mL at 25 °C (lit.) .

科学研究应用

Preparation of Metallo-Amide Bases

It serves as a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals, contributing to the synthesis of complex organic molecules .

Synthesis of Hibarimicinone

The compound is involved in the synthesis of hibarimicinone, a complex molecule which may have potential therapeutic applications .

Spectrophotometric and Raman Studies

It has been studied spectrophotometrically and through Raman spectroscopy, indicating its utility in analytical chemistry for understanding molecular interactions .

Oxidation of Paper Pulps

An effective method involves using a related compound, TEMPO, derived from 2,2,6,6-tetramethylpiperidine for the oxidation of paper pulps to obtain TEMPO-oxidized cellulose nanofibers (TOCNs), which are significant in materials science .

Synthesis of Allylated Tertiary Amines

The compound can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, which are important intermediates in organic synthesis .

Production of Hydroxylamines

It is also used in the production of hydroxylamines via oxidation, which are valuable in various chemical reactions .

Creation of Sulfenamide Compounds

Lastly, it can react with heterocyclic thiols in the presence of iodine as an oxidant to create sulfenamide compounds, which have applications in medicinal chemistry .

安全和危害

作用机制

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.

Result of Action

Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.

Action Environment

Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.

属性

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWMAXHNUDWBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676154 |

Source

|

| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54996-07-5 |

Source

|

| Record name | 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)